2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.12 g/mol. It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone can be synthesized through the bromination of 3,4,5-trimethoxyacetophenone. The reaction typically involves the use of bromine as the brominating agent in the presence of a suitable solvent such as chloroform . The reaction is carried out at room temperature, and the product is obtained in good yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone has several applications in scientific research:
Synthesis of Heterocyclic Compounds: It is used as a starting material for the synthesis of heterocyclic thio ethanone derivatives, which have shown moderate antifungal activities.
Chemical Protective Group: The compound serves as an effective chemical protective group in various synthetic processes, facilitating the formation of higher yield products.
Cancer Research: Derivatives of this compound have been explored for their potential as microtubule-disrupting agents, showing significant anti-proliferative activity in various human cancer cell lines.
Development of Chalcone Analogues: It is instrumental in the synthesis of α,β-unsaturated ketones, which are valuable chalcone analogues.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:
Microtubule Disruption: Derivatives of this compound disrupt microtubule formation, leading to the inhibition of cell division and proliferation.
Oxidative Mechanism: The compound may exert its effects through an oxidative mechanism, triggering caspase activation and down-regulating specific proteins such as Extracellular Signal Regulated Kinase 2 (ERK2).
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with two methoxy groups instead of three.
2-Bromo-1-(3,5-dimethoxyphenyl)ethanone: Similar structure with methoxy groups at different positions.
2-Bromo-1-(3,4,5-trifluorophenyl)ethanone: Similar structure with trifluoromethoxy groups instead of methoxy groups.
Uniqueness
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYTXNZZTOVXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395031 | |
Record name | 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51490-01-8 | |
Record name | 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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